2-Fluoro-5-iodo-3-nitropyridine
Overview
Description
2-Fluoro-5-iodo-3-nitropyridine is a chemical compound with the molecular formula C5H2FIN2O2 . It is used in scientific research and has a molecular weight of 267.98 . It is related to 2-fluoro-3-nitropyridine, which is used in the preparation of nitropyridines .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-iodo-3-nitropyridine consists of a pyridine ring with fluorine, iodine, and nitro groups attached at the 2nd, 5th, and 3rd positions respectively .Physical And Chemical Properties Analysis
2-Fluoro-5-iodo-3-nitropyridine has a predicted boiling point of 319.6±37.0 °C and a predicted density of 2.218±0.06 g/cm3 . Its pKa value is predicted to be -6.49±0.20 .Scientific Research Applications
Synthesis and Chemical Applications
2-Fluoro-5-iodo-3-nitropyridine and its derivatives have a range of applications in chemical synthesis. One notable application is in the preparation of acyl fluorides through palladium-catalyzed fluoro-carbonylation of various iodides, including aryl, vinyl, and heteroaryl iodides. This process uses a stable solid, 2-(difluoromethoxy)-5-nitropyridine, as an alternative to toxic gaseous formyl fluoride, allowing efficient and safe production of acyl fluorides. Such fluorides are vital intermediates in synthetic chemistry (Liang, Zhao, & Shibata, 2020).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-fluoro-5-iodo-3-nitropyridine are used in the synthesis of nucleosides related to anticancer and antiviral agents. For instance, compounds like 5-fluoro-3-deazauridine and its derivatives, synthesized from related pyridine nucleosides, are investigated for their potential in treating various diseases. Such compounds are important in the development of new drugs and therapies (Nesnow & Heidelberger, 1973).
Nitro-heteroaromatic Derivatives
2-Fluoro-5-iodo-3-nitropyridine is also integral in the creation of nitro-heteroaromatic derivatives, which have applications in amino acid and peptide research. These derivatives can be used for the selective determination of specific amino acids in proteins, aiding in protein analysis and characterization (Toniolo, Nisato, Biondi, & Signor, 1972).
Radiopharmaceuticals
In the field of radiopharmaceuticals, 2-fluoro-5-iodo-3-nitropyridine derivatives are being explored for their potential in medical imaging, particularly in Positron Emission Tomography (PET). These compounds, when labeled with fluorine-18, can be used for diagnostic imaging, offering more stable alternatives to other fluorinated pyridines (Carroll, Nairne, & Woodcraft, 2007).
Biochemical Research
Biochemically, 2-fluoro-5-iodo-3-nitropyridine derivatives have been used in the study of enzyme-inhibitor interactions. For instance, they play a role in the investigation of the inactivation mechanisms of enzymes like thymidylate synthetase, which is crucial in understanding the biochemistry of nucleotide synthesis (Santi & McHenry, 1972).
Safety And Hazards
2-Fluoro-5-iodo-3-nitropyridine may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, not eating, drinking or smoking when using this product, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-fluoro-5-iodo-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FIN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKCVQRMMODCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363840 | |
Record name | 2-Fluoro-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-3-nitropyridine | |
CAS RN |
426463-16-3 | |
Record name | 2-Fluoro-5-iodo-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426463-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-5-iodo-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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